

# Physical and chemical properties of Pyrrolo[2,1-f]triazin-4-amine

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## Compound of Interest

Compound Name: Pyrrolo[2,1-f][1,2,4]triazin-4-amine

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## In-Depth Technical Guide: Pyrrolo[2,1-f]triazin-4-amine

For Researchers, Scientists, and Drug Development Professionals

### Abstract

Pyrrolo[2,1-f]triazin-4-amine is a heterocyclic compound of significant interest in medicinal chemistry and drug development. It serves as a crucial building block, most notably as a key intermediate in the synthesis of the antiviral drug Remdesivir.<sup>[1][2]</sup> This technical guide provides a comprehensive overview of the physical and chemical properties of Pyrrolo[2,1-f]triazin-4-amine, detailed experimental protocols for its synthesis, and an exploration of its role in relevant biological pathways.

### Chemical and Physical Properties

Pyrrolo[2,1-f]triazin-4-amine, with the CAS number 159326-68-8, is typically a yellow or pale brown solid powder.<sup>[3][4]</sup> A summary of its key physical and chemical properties is presented below.

Property	Value	Source
Molecular Formula	C <sub>6</sub> H <sub>6</sub> N <sub>4</sub>	<a href="#">[1]</a> <a href="#">[5]</a> <a href="#">[6]</a>
Molecular Weight	134.14 g/mol	<a href="#">[1]</a> <a href="#">[5]</a> <a href="#">[6]</a>
Appearance	Powder <a href="#">[1]</a> , Yellow or pale brown solid <a href="#">[3]</a> <a href="#">[4]</a>	<a href="#">[1]</a> <a href="#">[3]</a> <a href="#">[4]</a>
Melting Point	231-239 °C	<a href="#">[1]</a> <a href="#">[7]</a>
Density	1.5 ± 0.1 g/cm <sup>3</sup>	<a href="#">[3]</a> <a href="#">[5]</a>
pKa (Predicted)	4.28 ± 0.30	<a href="#">[1]</a> <a href="#">[3]</a>
LogP (Predicted)	-0.94	<a href="#">[5]</a>
Refractive Index	1.773 - 1.774	<a href="#">[3]</a> <a href="#">[5]</a>
Canonical SMILES	C1=CC2=C(N=CN=C2N)N1	<a href="#">[1]</a>
InChI Key	VSPXQZSDPSOPRO-UHFFFAOYSA-N	<a href="#">[1]</a>

## Spectral Data

### NMR Spectroscopy

- <sup>1</sup>H NMR (DMSO-d<sub>6</sub>, 400 MHz): δ 7.78 (s, 1H), 7.68 (br s, 2H, -NH<sub>2</sub>), 7.59–7.58 (m, 1H), 6.86–6.84 (m, 1H), 6.60–6.58 (m, 1H).[\[8\]](#)[\[9\]](#)
- <sup>1</sup>H NMR (CD<sub>3</sub>OD): δ 7.84 (s, 1H), 6.95 (d, 1H, J = 4.7 Hz), 6.71 (d, 1H, J = 4.7 Hz).[\[1\]](#)
- <sup>13</sup>C NMR (DMSO-d<sub>6</sub>, 100 MHz): δ 155.5, 147.9, 118.1, 114.3, 110.0, 101.2.[\[8\]](#)[\[9\]](#)

### Mass Spectrometry

- GC-MS (m/z): 134.1.[\[8\]](#)[\[9\]](#)
- LC/MS (+ESI), m/z: 213.1 [M+H] (for the brominated derivative).[\[1\]](#)

## Experimental Protocols

The synthesis of Pyrrolo[2,1-f]triazin-4-amine has been approached through various methods, often starting from pyrrole derivatives.[\[10\]](#) A common and scalable methodology involves the N-amination of a pyrrole precursor followed by cyclization.[\[8\]](#)[\[9\]](#)

## Synthesis from 2-Cyanopyrrole

This protocol outlines a two-vessel process for the synthesis of Pyrrolo[2,1-f]triazin-4-amine starting from 2-cyanopyrrole.[\[8\]](#)[\[9\]](#)

### Materials:

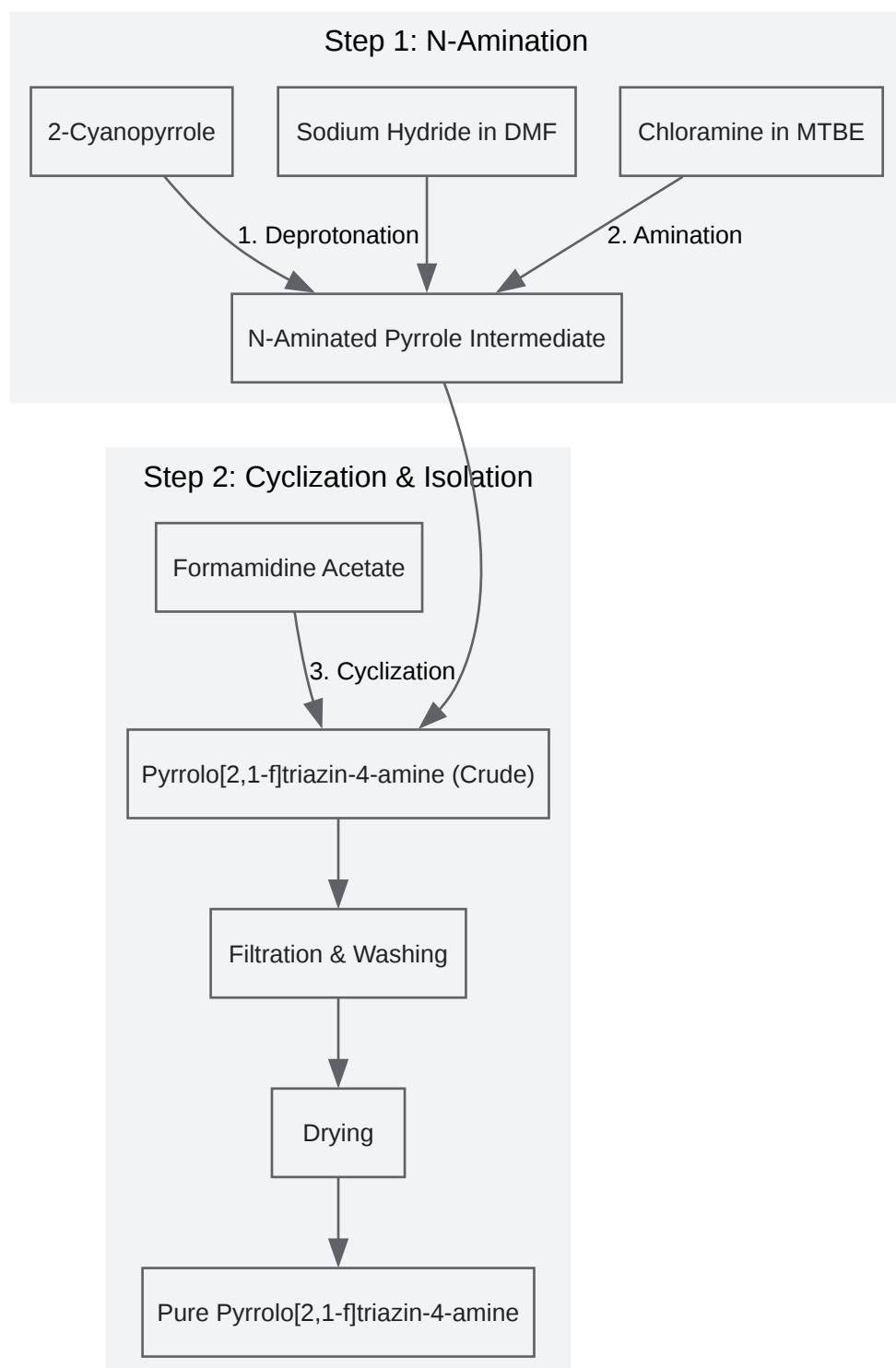
- 2-Cyanopyrrole
- Sodium hydride (60% dispersion in mineral oil)
- Anhydrous N,N-Dimethylformamide (DMF)
- Chloramine (in MTBE)
- Formamidine acetate
- Water
- Methyl tert-butyl ether (MTBE)

### Procedure:

- N-Amination:
  - Add sodium hydride to anhydrous DMF at 0–5 °C under a nitrogen atmosphere and stir for 20–30 minutes.[\[8\]](#)[\[9\]](#)
  - Add 2-cyanopyrrole to the reaction mixture at 0–5 °C, maintaining the internal temperature between 5 and 10 °C, and stir for 30–40 minutes.[\[8\]](#)[\[9\]](#)
  - To the resulting solution, add a solution of chloramine in MTBE at 0–5 °C and stir for 1–2 hours.[\[8\]](#)
- Cyclization and Work-up:

- Add formamidine acetate to the reaction mixture and stir at room temperature for 12-15 hours.[8]
- Stop stirring and isolate the solid product by filtration.[8][9]
- Wash the filter cake with water and then with MTBE.[8][9]
- Dry the wet cake under vacuum at 50–55 °C to a constant weight to yield Pyrrolo[2,1-f]triazin-4-amine as a crystalline material.[8][9]

Visual Representation of the Synthesis Workflow:

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Caption: Synthetic workflow for Pyrrolo[2,1-f]triazin-4-amine.

# Biological Significance and Signaling Pathways

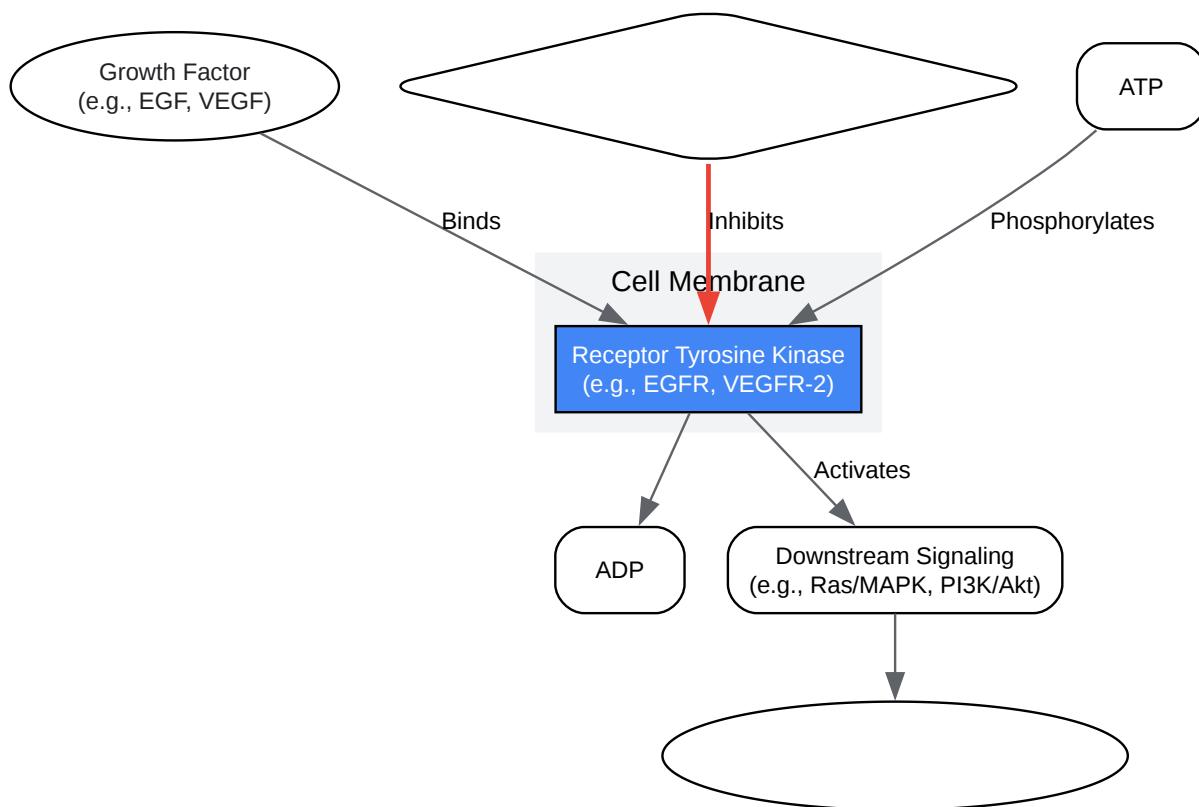
The Pyrrolo[2,1-f]triazine scaffold is recognized as a "privileged structure" in medicinal chemistry due to its presence in numerous biologically active compounds.[\[10\]](#) Derivatives of this core have demonstrated a wide range of activities, including antiviral and anticancer properties.[\[10\]](#)[\[11\]](#)

## Kinase Inhibition

The Pyrrolo[2,1-f]triazine nucleus has been identified as a novel kinase inhibitor template that can mimic well-known inhibitor scaffolds like quinazoline.[\[12\]](#) Specific derivatives have shown potent inhibition of key signaling kinases.

- EGFR and VEGFR-2 Inhibition: Certain substituted Pyrrolo[2,1-f]triazines have been shown to be potent inhibitors of Epidermal Growth Factor Receptor (EGFR) and Vascular Endothelial Growth Factor Receptor-2 (VEGFR-2).[\[12\]](#) Inhibition of these receptor tyrosine kinases can disrupt downstream signaling pathways that are crucial for cancer cell proliferation and angiogenesis.

Visual Representation of a Generic Kinase Inhibition Pathway:



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Caption: Inhibition of Receptor Tyrosine Kinase signaling.

## Applications in Drug Development

The primary application of Pyrrolo[2,1-f]triazin-4-amine is as a regulatory starting material for the synthesis of Remdesivir, a broad-spectrum antiviral medication.[1][2][13] Its structural similarity to purine nucleosides makes the pyrrolotriazine core a valuable scaffold for the development of other antiviral and anticancer agents.[10][14] Researchers have explored its derivatives for their potential as:

- Antiproliferative agents against various cancer cell lines.[10][11]
- Inhibitors of other kinases involved in disease.
- Antiviral compounds targeting a range of RNA viruses.[14]

The continued exploration of this scaffold holds promise for the discovery of new therapeutic agents.

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